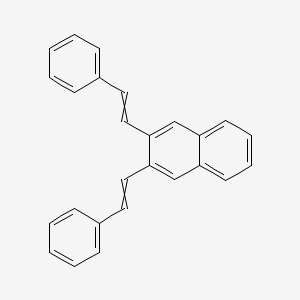

2,3-Bis(2-phenylethenyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Bis(2-phenylethenyl)naphthalene is an organic compound with the molecular formula C({28})H({20}). It consists of a naphthalene core substituted with two phenylethenyl groups at the 2 and 3 positions. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2-phenylethenyl)naphthalene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the starting materials are 2,3-diformylnaphthalene and benzyltriphenylphosphonium chloride. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2-phenylethenyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the phenylethenyl groups to phenylethyl groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene core, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: 2,3-Bis(2-phenylethyl)naphthalene.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,3-Bis(2-phenylethenyl)naphthalene, a compound with the molecular formula C26H20 , has applications primarily linked to its electronic structure and conjugated system. While comprehensive data tables and case studies are not available in the search results, the following applications can be derived:

Photopolymerization Initiator

- Naphthalene derivatives, including this compound, can initiate various photopolymerization processes like cationic, radical, hybrid, or thiol-ene photopolymerization when combined with iodonium salt or N-vinylcarbazole, using a low-intensity light source .

- These derivatives have demonstrated high performance in three-component photoinitiating systems for initiating radical photopolymerization and suitability for 3D printing .

Use in Organic Materials

- Anthracene derivatives are used in organic light-emitting diodes (OLEDs) and polymer materials due to their photophysical, photochemical, and biological properties .

- These derivatives can act as photosensitizers in initiating systems and are suitable for 3D printing in DLP technology .

нным upconversion

Mechanism of Action

The mechanism of action of 2,3-Bis(2-phenylethenyl)naphthalene in its applications is primarily related to its electronic structure. The conjugated system of the naphthalene core and phenylethenyl groups allows for efficient absorption and emission of light, making it useful in optoelectronic devices. Additionally, its ability to undergo various chemical reactions enables its use as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(2-phenylethenyl)benzene: Similar structure but with a benzene core instead of naphthalene.

1,5-Bis(2-phenylethenyl)naphthalene: Similar structure but with phenylethenyl groups at different positions on the naphthalene core.

Uniqueness

2,3-Bis(2-phenylethenyl)naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct photophysical properties. This makes it particularly suitable for applications in materials science and organic electronics, where precise control over electronic properties is crucial.

Properties

CAS No. |

23833-81-0 |

|---|---|

Molecular Formula |

C26H20 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2,3-bis(2-phenylethenyl)naphthalene |

InChI |

InChI=1S/C26H20/c1-3-9-21(10-4-1)15-17-25-19-23-13-7-8-14-24(23)20-26(25)18-16-22-11-5-2-6-12-22/h1-20H |

InChI Key |

QDGICJYYIKEPFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.